1-Octene, dimer, hydrogenated
Description
1-Octene is an organic compound with a formula CH2CHC6H13 . It is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . It is one of the important linear alpha olefins in the industry .
Synthesis Analysis
1-Octene can be synthesized by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to 1-octene that has been used commercially on a small scale is dehydration of alcohols . A chemoenzymatic approach to synthesize 1-octene from carbohydrates via ethenolysis of rhamnolipids has also been reported . Rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis .Molecular Structure Analysis
The molecular formula of 1-Octene is C8H16 . The molecular weight is 112.2126 . The structure of 1-Octene can be represented as CH2CHC6H13 .Chemical Reactions Analysis
The hydrogenation of 1-octene has been reported in a study, where a catalyst was used to form octane with high faradaic efficiency . Another study reported the selective transformation of α-olefins into vinylidene dimers under the action of a catalytic system .Physical And Chemical Properties Analysis
1-Octene has a molecular weight of 112.2126 . The heat of formation in the liquid state is -121.8 ± 1.2 kJ/mol . The heat of combustion in the liquid state is -5312.9 ± 1.1 kJ/mol .Safety And Hazards
Future Directions
The potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources has been shown . The selective dimerization and oligomerization of α-olefins, catalyzed by metallocene and post-metallocene complexes, have been discussed with prospects for the further applications of the coordination α-olefin dimers and oligomers .
properties
IUPAC Name |
oct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOICMOMHUBJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C.CCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032291 | |
Record name | 1-Octene dimer hydrogenated | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octene, dimer | |
CAS RN |
18602-27-2, 173994-67-7 | |
Record name | 1-Octene, dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octene, dimer, hydrogenated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octene, dimer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octene dimer hydrogenated | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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